5-Aminoquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
5-Aminoquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold and the Promise of 5-Aminoquinoline-3-carboxylic Acid
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. From the historical significance of quinine in combating malaria to modern applications in oncology and infectious diseases, the versatility of the quinoline scaffold is well-established. Within this broad class of compounds, 5-Aminoquinoline-3-carboxylic acid (CAS 1416439-59-2) emerges as a molecule of significant interest for researchers and drug development professionals. Its unique substitution pattern, featuring an amino group at the 5-position and a carboxylic acid at the 3-position, suggests a rich potential for forming targeted interactions with biological macromolecules.
This technical guide provides a comprehensive overview of 5-Aminoquinoline-3-carboxylic acid, synthesizing available data with insights from the broader family of quinoline derivatives. It is designed to equip researchers with the foundational knowledge necessary to explore the therapeutic potential of this intriguing molecule.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental to any drug discovery program, influencing everything from synthetic strategy to formulation and bioavailability. The key properties of 5-Aminoquinoline-3-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1416439-59-2 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| IUPAC Name | 5-aminoquinoline-3-carboxylic acid | [1] |
| Canonical SMILES | NC1=CC=CC2=NC=C(C(=O)O)C=C12 | [1] |
| InChI | InChI=1S/C10H8N2O2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) | [1] |
| InChI Key | KQHMZYFYTXCZQM-UHFFFAOYSA-N | [1] |
Proposed Synthetic Pathway
A potential synthetic workflow is outlined below:
Figure 1: Proposed synthetic workflow for 5-Aminoquinoline-3-carboxylic acid.
Step-by-Step Methodology:
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Condensation: 3-Aminobenzoic acid is reacted with diethyl ethoxymethylenemalonate. This reaction typically proceeds by heating the reactants, often without a solvent or in a high-boiling solvent like diphenyl ether. This step forms a key intermediate.
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Thermal Cyclization: The intermediate from the condensation step is subjected to high-temperature cyclization. This is often carried out in the same reaction vessel by increasing the temperature, leading to the formation of the quinoline ring system. The product of this step would be an ester of 5-amino-4-hydroxyquinoline-3-carboxylic acid.
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Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved through either acidic or basic hydrolysis. For instance, refluxing the ester with an aqueous solution of sodium hydroxide followed by acidification would yield the final product, 5-Aminoquinoline-3-carboxylic acid.
This proposed pathway is a logical starting point for the synthesis of the target molecule, leveraging well-established reactions in quinoline chemistry.
Potential Applications and Biological Activity: An Insight from Related Compounds
Direct experimental data on the biological activity of 5-Aminoquinoline-3-carboxylic acid is limited. However, extensive research on the broader classes of quinoline-3-carboxylic acids and aminoquinolines provides a strong basis for predicting its potential therapeutic applications.
Antiproliferative and Anticancer Activity
The quinoline-3-carboxylic acid scaffold is a recognized pharmacophore in the design of anticancer agents.[2] Derivatives have shown the ability to induce apoptosis in cancer cell lines and exhibit selective cytotoxicity towards tumor cells.[3][4] The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[5][6]
It is hypothesized that 5-Aminoquinoline-3-carboxylic acid could serve as a valuable scaffold for the development of novel anticancer agents. The amino group at the 5-position offers a handle for further chemical modification to optimize potency and selectivity.
Figure 2: Generalized mechanism of action for quinoline-based kinase inhibitors.
Protein Kinase Inhibition
A significant body of research has focused on quinoline derivatives as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[5][7] The nitrogen atom in the quinoline ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, making it a "privileged scaffold" for kinase inhibitor design.[8] Specifically, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2.[9][10]
Given its structural features, 5-Aminoquinoline-3-carboxylic acid is a prime candidate for screening against a panel of protein kinases to identify potential therapeutic targets.
Antimicrobial and Antimalarial Potential
The aminoquinoline core is famously associated with antimalarial drugs like chloroquine and primaquine.[11] The 5-aminoquinoline moiety, in particular, has been explored for the development of new antimalarial agents.[12] Furthermore, various quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.[13]
These precedents suggest that 5-Aminoquinoline-3-carboxylic acid and its derivatives warrant investigation for their potential as novel anti-infective agents.
Conclusion and Future Directions
5-Aminoquinoline-3-carboxylic acid represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its structural similarity to compounds with proven biological activities, particularly in the areas of oncology and infectious diseases, makes it a compelling target for further investigation.
Future research should focus on:
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Optimizing a robust synthetic route to enable the production of sufficient quantities for biological screening.
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A comprehensive screening campaign against a diverse panel of biological targets, including protein kinases and microbial pathogens.
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Structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives to identify key structural features that enhance potency and selectivity.
The insights provided in this technical guide, drawn from the rich chemistry and pharmacology of the quinoline scaffold, are intended to catalyze further research and unlock the full therapeutic potential of 5-Aminoquinoline-3-carboxylic acid.
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Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-128. Available at: [Link]
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